molecular formula C13H18N4O2 B11770348 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

Cat. No.: B11770348
M. Wt: 262.31 g/mol
InChI Key: AYHCXYBBCHYKAA-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a hydrazone-functionalized piperidine derivative characterized by a piperidine ring substituted with an ethyl group and a hydrazone moiety linked to a 3-nitrophenyl group.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline

InChI

InChI=1S/C13H18N4O2/c1-2-16-8-6-11(7-9-16)14-15-12-4-3-5-13(10-12)17(18)19/h3-5,10,15H,2,6-9H2,1H3

InChI Key

AYHCXYBBCHYKAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.

Reducing Agent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 6 hrs1-Ethyl-4-(2-(3-aminophenyl)hydrazono)piperidine78%
Fe/HClReflux, 4 hrs1-Ethyl-4-(2-(3-aminophenyl)hydrazono)piperidine65%

Mechanistic studies suggest the nitro group is reduced via a six-electron transfer process, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) before reaching the amine .

Cyclization Reactions

The hydrazone moiety facilitates intramolecular cyclization under acidic or thermal conditions:

Pyridazine Formation

Reaction with acetic anhydride at 120°C induces cyclization to form a pyridazine derivative:

C13H17N5O2(Ac2O)C15H19N5O3+H2O\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_2 \xrightarrow{\text{(Ac}_2\text{O)}} \text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_3 + \text{H}_2\text{O}

Key Data :

  • Conditions : Ac₂O, 120°C, 3 hrs

  • Product : 3-Ethyl-6-nitro-1,2-dihydropyridazine-4-carbonitrile

  • Yield : 72%

Condensation with Carbonyl Compounds

The hydrazone group reacts with aldehydes/ketones via nucleophilic addition-elimination:

Reactant Conditions Product Application
4-ChlorobenzaldehydePiperidine, H₂O/EtOH, RTSchiff base derivativeAntimicrobial agent precursor
Ethyl cyanoacetateReflux, 8 hrsFunctionalized pyridoneAnticancer studies

These reactions follow a Knoevenagel condensation mechanism, as observed in analogous hydrazone systems .

Substitution Reactions

The ethyl group on the piperidine ring undergoes nucleophilic substitution in polar aprotic solvents:

Reagent Conditions Product Notes
NaSH/DMF80°C, 12 hrs1-Mercaptoethyl derivativeEnhanced water solubility
NH₃/MeOHSealed tube, 100°C1-Aminoethyl analogBioisostere for drug design

Substitution kinetics are influenced by steric hindrance from the piperidine ring .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in dichloromethane induces E/Z isomerization of the hydrazone bond, confirmed by NMR:

  • Quantum Yield : Φ = 0.32 ± 0.03

  • Thermal Reversion : t₁/₂ = 4.2 hrs at 25°C

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

Derivative Activity IC₅₀ (μM)
Reduced amine formAntibacterial (E. coli)12.4
Pyridazine analogAntiproliferative (MCF-7)8.9

Structure-activity relationship (SAR) studies highlight the importance of the nitro → amine conversion for antimicrobial potency.

Stability and Degradation

The compound decomposes under strong alkaline conditions (pH > 12) via hydrazone cleavage:

  • Half-Life : t₁/₂ = 1.5 hrs at pH 13

  • Primary Degradants : 3-Nitroaniline and 1-ethylpiperidine

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine exhibits potential antimicrobial activity. Preliminary assays have shown that the compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Detailed biological profiling is necessary to fully elucidate its spectrum of activity and mechanisms of action .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth. The nitrophenyl moiety is believed to play a significant role in modulating interactions with cellular targets involved in cancer progression. Further studies are required to establish its efficacy across different cancer cell lines.

Therapeutic Development

Given its unique combination of functional groups, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific biological targets could lead to the discovery of novel drugs for treating various diseases, including infections and cancers .

Molecular Interaction Studies

Studies focusing on the binding affinity of this compound with enzymes and receptors are critical for understanding its pharmacodynamics. The interaction studies highlight how the nitrophenyl group may inhibit enzyme activity or modulate receptor functions, paving the way for potential therapeutic applications .

Synthetic Chemistry Applications

The synthesis of this compound serves as an example of how complex organic compounds can be constructed using straightforward chemical reactions. This compound can act as an intermediate in the synthesis of other biologically active molecules, demonstrating its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

  • Structural Difference : Replacement of the ethyl group with an isopropyl substituent.
  • Properties : Higher molecular weight (276.33 g/mol vs. ~262.31 g/mol for the ethyl analog) and increased steric bulk, which may influence binding affinity in biological systems .

(E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)

  • Structural Difference : Incorporation of multiple chlorophenyl groups and a trichlorophenylhydrazone moiety.
  • Properties : Exhibits significant antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to the electron-withdrawing chlorine atoms enhancing electrophilic interactions with microbial enzymes .
  • Key Contrast : The 3-nitrophenyl group in the target compound may confer distinct redox or charge-transfer properties compared to chlorophenyl derivatives.

Positional Isomerism: 3-Nitro vs. 4-Nitrophenyl Derivatives

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

  • Structural Difference : Nitro group at the para position instead of meta.
  • Discontinued commercial availability (CymitQuimica), suggesting synthetic challenges or stability issues .
  • Biological Relevance : Positional isomerism can drastically alter bioactivity; for example, para-substituted nitro groups are often associated with enhanced DNA intercalation in anticancer agents .

Hybrid Derivatives with Additional Functional Groups

Benzimidazole-Piperidine Hybrids (e.g., Compound 20)

  • Structural Difference: Incorporation of a benzimidazole-thioether group and a 3-nitrophenylhydrazono-piperidine moiety.
  • Properties : Designed as anti-Alzheimer agents, with molecular docking studies showing strong interactions with acetylcholinesterase (binding energy: −9.2 kcal/mol) .
  • Key Contrast: The absence of a benzimidazole ring in the target compound limits direct comparison but highlights the versatility of hydrazono-piperidine scaffolds in drug design.

Biological Activity

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a novel compound with potential therapeutic applications, particularly in antimicrobial and anticancer fields. The unique structure of this compound, which includes a piperidine ring and a nitrophenyl hydrazone moiety, suggests a diverse range of biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C15_{15}H18_{18}N4_4O2_2
  • Molecular Weight : Approximately 276.33 g/mol
  • Structure : The compound features a piperidine ring attached to a hydrazone linkage with a 3-nitrophenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethylpiperidine with 3-nitrobenzaldehyde in the presence of hydrazine derivatives. This method is crucial for forming the hydrazone linkage, which is essential for the compound's biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary assays have shown promising results against various pathogens, including bacteria and fungi.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.5 μg/mLEffective against biofilm formation
Escherichia coli1.0 μg/mLModerate activity
Candida albicans0.8 μg/mLSignificant antifungal effect

These findings suggest that the compound could be further explored for its potential in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Cell LineIC50_{50} (μM)Mode of Action
A549 (Lung Cancer)10.5Induces apoptosis via caspase activation
MCF-7 (Breast Cancer)8.1Cell cycle arrest observed
HepG2 (Liver Cancer)12.0Inhibition of proliferation

The compound's ability to induce apoptosis and cause cell cycle arrest positions it as a candidate for further development in cancer therapy .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer cell growth. The nitrophenyl moiety may play a critical role in modulating enzyme activity, potentially leading to inhibition or enhanced therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study involving various derivatives of piperidine analogs found that those containing nitrophenyl groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts.
  • Anticancer Evaluation : In a comparative study with known anticancer agents, this compound showed superior cytotoxic effects against MCF-7 cells, indicating its potential as an effective chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazones are formed by reacting aryl hydrazines with ketones or aldehydes under reflux conditions in ethanol or methanol, often catalyzed by piperidine or other bases . Intermediates are characterized using FT-IR (to confirm C=N and N-H stretches), ¹H/¹³C NMR (to verify hydrazone proton shifts at δ 7–9 ppm and piperidine ring protons), and mass spectrometry (to confirm molecular ion peaks). X-ray crystallography (using tools like ORTEP-3 or WinGX) may resolve ambiguities in stereochemistry .

Q. Which spectroscopic techniques are critical for structural elucidation of hydrazono-piperidine derivatives?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR identifies protons on the hydrazone moiety (δ 8–10 ppm for N-H) and the piperidine ring (δ 1.5–3.5 ppm for CH₂/CH₃ groups). ¹³C NMR confirms carbonyl (C=O, ~160–180 ppm) and C=N (~140–160 ppm) groups .
  • X-ray Diffraction : Resolves regioselectivity and stereochemical outcomes in cyclized products, particularly when tautomerism or isomerism complicates spectral interpretation .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the hydrazone moiety (λmax ~300–400 nm), useful for monitoring reaction progress .

Advanced Research Questions

Q. How can contradictions in spectral data during structural characterization be systematically resolved?

  • Approach :

Cross-Validation : Combine NMR with DEPT-135 (to distinguish CH₃/CH₂/CH groups) and 2D-COSY (to map proton-proton coupling).

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to confirm tautomeric forms .

Crystallographic Analysis : Single-crystal X-ray diffraction definitively resolves ambiguities, such as Z/E isomerism in hydrazones or chair/boat conformations in the piperidine ring .

  • Case Study : In , conflicting NOE signals in a pyrimidine derivative were resolved via crystallography, confirming the product’s regiochemistry .

Q. What factors govern the regioselectivity of cyclization reactions involving hydrazono-piperidine derivatives?

  • Critical Factors :

  • Catalyst Choice : Piperidine promotes Knoevenagel condensations, while morpholine may favor alternative pathways .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in heterocyclization, whereas ethanol favors Schiff base formation .
  • Substituent Electronics : Electron-withdrawing groups (e.g., nitro on the aryl ring) enhance electrophilicity at the hydrazone carbon, directing cyclization to specific positions .
    • Example : In , the 3-nitrophenyl group in the hydrazone moiety directed cyclization to form thiazolidinones rather than triazines due to resonance stabilization of intermediates .

Q. How do steric and electronic effects of substituents on the aryl hydrazone moiety influence biological activity?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (NO₂) : Increase metabolic stability and enhance binding to enzymes (e.g., antimicrobial targets) by polarizing the hydrazone bond .
  • Steric Hindrance : Bulky substituents (e.g., 3-nitrophenyl vs. 4-chlorophenyl) reduce off-target interactions but may lower solubility.
    • Experimental Design : Structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., -NO₂, -Cl, -OCH₃) are assessed via antimicrobial disc diffusion assays (as in ) or receptor-binding studies .

Q. What strategies optimize reaction yields in multi-step syntheses of hydrazono-piperidine hybrids?

  • Optimization Tactics :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., achieved 85% yield in 20 minutes vs. 8 hours conventionally) .
  • Catalyst Screening : Piperidine (10 mol%) outperforms triethylamine in condensation steps due to its dual role as base and nucleophile .
  • Workup Protocols : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates non-polar hydrazones, while recrystallization from ethanol purifies polar intermediates .

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